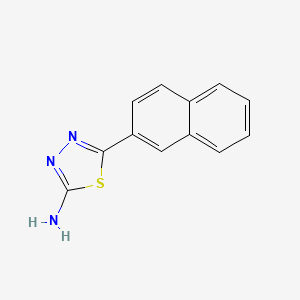

2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

Description

Significance of Nitrogen and Sulfur Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the bedrock of medicinal chemistry. Among these, structures incorporating nitrogen and sulfur atoms are of paramount importance. These heteroatoms alter the molecule's physicochemical properties, such as electron distribution, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacological activity. openmedicinalchemistryjournal.commdpi.com More than half of all known drugs approved for human use feature at least one heterocyclic component in their structure. rsc.org

Nitrogen and sulfur-containing heterocycles are considered "privileged structures" in drug design. openmedicinalchemistryjournal.comrsc.org This designation stems from their recurring presence in a multitude of biologically active compounds and their ability to interact with a wide array of biological targets. The presence of these heteroatoms can enhance interactions with enzymes or receptors, potentially leading to greater pharmacological specificity and efficacy. rsc.org Furthermore, these heterocyclic systems can mimic the conformations of natural peptides or transition states in enzymatic reactions. rsc.org The structural diversity and unique properties conferred by nitrogen and sulfur atoms have led to their extensive use in the development of novel therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects. openmedicinalchemistryjournal.comresearchgate.net A quick survey of FDA-approved drugs reveals that approximately 60% of unique small molecules contain a nitrogen heterocycle, underscoring their structural significance in drug design. mdpi.com

Overview of 1,3,4-Thiadiazole (B1197879) Scaffold in Bioactive Molecules

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold has garnered significant attention from medicinal chemists for decades due to its versatile pharmacological profile. nih.gov The structural features of the 1,3,4-thiadiazole ring, such as its role as a bioisostere of pyrimidine (B1678525) (a core component of nucleic acid bases), contribute to its ability to interfere with biological processes like DNA replication. mdpi.com Its mesoionic character enhances its capacity to cross cellular membranes, contributing to good oral absorption and bioavailability. mdpi.com

The 1,3,4-thiadiazole nucleus is a key component in numerous compounds exhibiting a wide range of biological activities. researchgate.netsarpublication.com These activities are diverse and have been extensively researched, leading to the development of various therapeutic agents. The versatility of this scaffold allows for structural modifications that can fine-tune its pharmacological effects. sarpublication.com Several commercially available drugs incorporate the 1,3,4-thiadiazole ring, demonstrating its clinical importance. chemmethod.commdpi.com

Table 1: Documented Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives show cytotoxic effects against various human cancer cell lines, including breast, colon, and liver cancer. mdpi.comnih.gov They can act through mechanisms like enzyme inhibition (e.g., tyrosine kinase, carbonic anhydrase) and tubulin polymerization inhibition. nih.govimpactfactor.org | nih.gov, mdpi.com, researchgate.net, nih.gov, nih.gov, nih.gov, impactfactor.org |

| Antimicrobial | Exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.govresearchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a particularly effective scaffold for antimicrobial agents. nih.gov | nih.gov, researchgate.net, nih.gov, researchgate.net, nih.gov |

| Antiviral | Certain derivatives have shown activity against viruses, including HIV, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com | nih.gov, mdpi.com |

| Anti-inflammatory | Compounds have demonstrated analgesic and anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX). mdpi.comnih.gov | researchgate.net, sarpublication.com, nih.gov, mdpi.com |

| Anticonvulsant | Some 1,3,4-thiadiazole derivatives have shown effects on the central nervous system, including anticonvulsant properties. nih.govsarpublication.com | nih.gov, researchgate.net, sarpublication.com |

| Antitubercular | Derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some showing significant inhibition against multidrug-resistant strains. researchgate.netmdpi.com | researchgate.net, mdpi.com, mdpi.com |

| Diuretic | The scaffold is present in diuretic drugs like acetazolamide. Research has identified derivatives with potent diuretic activity. researchgate.netmdpi.com | researchgate.net, mdpi.com |

Rationale for Investigating 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole Derivatives in Academic Research

The investigation into derivatives of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is driven by a rational drug design strategy that combines a proven bioactive scaffold with a functional group known to enhance pharmacological activity. The core structure, 2-amino-1,3,4-thiadiazole, is a well-established pharmacophore recognized for its broad spectrum of biological activities, particularly as an antimicrobial and anticancer agent. mdpi.comnih.gov The free amino group at the 2-position provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced therapeutic properties. nih.govresearchgate.net

The rationale for attaching a naphthyl group at the 5-position is multifaceted. The naphthalene (B1677914) moiety is a large, planar, and lipophilic aromatic system. These characteristics are known to influence a molecule's biological profile significantly:

Increased Lipophilicity: The hydrophobicity of the naphthyl group can enhance the molecule's ability to cross biological membranes, potentially improving its bioavailability and cellular uptake.

Enhanced Binding Interactions: The planar structure of naphthalene allows for effective π-π stacking and hydrophobic interactions with biological targets such as enzymes and DNA. This can lead to stronger and more specific binding, which is often correlated with increased potency. For instance, similar planar aromatic systems are known to be crucial for anticancer activity. impactfactor.org

Structural Analogy: Researchers have explored various substitutions at the 5-position of the 2-amino-1,3,4-thiadiazole ring, with aryl groups being a common choice. Studies on closely related compounds, such as 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole, have already indicated that the naphthyl substitution can yield antimicrobial activity. nih.gov

Therefore, the synthesis and evaluation of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole and its derivatives represent a logical progression in the search for novel therapeutic agents. This approach leverages the proven biological potential of the 2-amino-1,3,4-thiadiazole scaffold while exploiting the unique physicochemical properties of the naphthalene ring to potentially create more potent and selective drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

5-naphthalen-2-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C12H9N3S/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15) |

InChI Key |

XFDSCEVGRGOSAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(S3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1,3,4 Thiadiazole Derivatives

Classic Cyclization Approaches

Traditional methods for the synthesis of 2-amino-1,3,4-thiadiazoles have long relied on the cyclization of open-chain precursors. These foundational techniques remain relevant and widely practiced.

One of the most common and versatile methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. jocpr.comnih.gov The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to yield the thiadiazole ring. nih.govtandfonline.com

The cyclization of thiosemicarbazide with aromatic carboxylic acids is often facilitated by a dehydrating agent. jocpr.com A variety of such agents have been employed, including concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). jocpr.comnih.govsbq.org.br For instance, refluxing a furan-2-carboxylic acid with thiosemicarbazide in the presence of concentrated H₂SO₄ leads to the formation of the corresponding 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole. jocpr.com Similarly, various aromatic carboxylic acids can be condensed with thiosemicarbazide using concentrated sulfuric acid as the oxidizing agent. jocpr.com

The proposed mechanism for this acid-catalyzed cyclization begins with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by dehydration to form an intermediate, which then cyclizes via an intramolecular attack by the sulfur atom on the carbonyl group. A final dehydration step results in the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br

| Starting Materials | Dehydrating Agent | Product | Reference |

| Thiosemicarbazide and Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |

| Thiosemicarbazide and Benzoic/2-Hydroxybenzoic Acid | conc. H₂SO₄ | 5-Phenyl-1,3,4-thiadiazol-2-amine / 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | jocpr.com |

| Thiosemicarbazide and Furan-2-carboxylic acid | conc. H₂SO₄ | 2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole | jocpr.com |

Alternative to thiosemicarbazide, acylhydrazines and dithiocarbazates serve as valuable precursors for 2-amino-1,3,4-thiadiazole (B1665364) synthesis. sbq.org.br These reactions typically involve multiple steps. For example, acylhydrazines can react with various sulfur-containing reagents like carbon disulfide (CS₂) or isothiocyanates to first form thiosemicarbazide or dithiocarbazide intermediates, which are then cyclized to the thiadiazole ring. sbq.org.br

Dithiocarbazates, which can be synthesized from the reaction of hydrazine (B178648) derivatives with carbon disulfide, are also effective starting materials for constructing the 1,3,4-thiadiazole core. sbq.org.br

Modern and Efficient Synthetic Protocols

In recent years, a focus on green chemistry and process efficiency has driven the development of novel synthetic methods for 2-amino-1,3,4-thiadiazoles. These modern approaches often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields.

A transition-metal-free approach utilizing molecular iodine (I₂) as an oxidizing agent has been developed for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles. acs.orgnih.govorganic-chemistry.org This method involves the condensation of thiosemicarbazide with an aldehyde to form a thiosemicarbazone intermediate, which then undergoes iodine-mediated oxidative C-S bond formation to yield the final product. acs.orgnih.govnih.gov

This sequential, one-pot synthesis is compatible with a wide range of aromatic, aliphatic, and cinnamic aldehydes, providing a versatile route to a variety of 2-amino-1,3,4-thiadiazole derivatives in moderate to good yields. acs.orgnih.govnih.gov The use of iodine as an eco-friendly and readily available oxidizing agent under mild conditions makes this an attractive and scalable method. organic-chemistry.orgresearchgate.net

| Reactants | Reagent | Product | Key Features | Reference |

| Thiosemicarbazide and Aldehydes | I₂ | 2-Amino-5-substituted-1,3,4-thiadiazole | Transition-metal-free, mild conditions, scalable | acs.orgnih.govorganic-chemistry.org |

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the high-throughput synthesis of compound libraries for drug discovery. An efficient solid-phase synthesis of 2-arylamino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole derivatives has been developed. tandfonline.com This methodology utilizes a resin-bound acylhydrazine as the starting material. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many chemical reactions, often leading to higher yields and cleaner products. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is no exception. asianpubs.org

Microwave irradiation has been successfully employed for the cyclization of thiosemicarbazide with various carboxylic acids in the presence of a dehydrating agent like POCl₃. asianpubs.org This method offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), operational simplicity, and high yields (72-87%). asianpubs.orgtandfonline.com For instance, the reaction of carboxylic acids with thiosemicarbazide in dry DMF at 60°C under microwave irradiation can produce the corresponding 2-amino-1,3,4-thiadiazoles in as little as 5 minutes with yields up to 85%. tandfonline.com A solvent-free microwave-assisted method using concentrated sulfuric acid has also been reported, shortening the reaction time from 20 hours to just 30 minutes. vjs.ac.vnvjs.ac.vn

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | Carboxylic Acids, Thiosemicarbazide | POCl₃ | Short | High | asianpubs.org |

| Microwave-Assisted | Carboxylic Acids, Thiosemicarbazide | Dry DMF, 60°C | 5 minutes | up to 85% | tandfonline.com |

| Microwave-Assisted (Solvent-free) | Aliphatic Acids, Thiosemicarbazide | conc. H₂SO₄ | 30 minutes | - | vjs.ac.vnvjs.ac.vn |

Metal-Free and Photocatalytic Methods

In the quest for sustainable chemical synthesis, metal-free and photocatalytic methods for the construction of 2-amino-1,3,4-thiadiazole derivatives have gained significant traction. These approaches often circumvent the need for harsh reagents and high temperatures, offering more environmentally benign alternatives.

One prominent metal-free strategy involves the oxidative cyclization of thiosemicarbazones. nih.gov This transformation can be achieved using various oxidizing agents. A particularly effective method utilizes iodine in the presence of a base. researchgate.netacs.orgnih.gov The reaction typically proceeds by the condensation of a thiosemicarbazide with an appropriate aldehyde, in this case, 2-naphthaldehyde, to form the corresponding thiosemicarbazone intermediate. Subsequent treatment with iodine mediates the intramolecular cyclization to afford the desired 2-amino-1,3,4-thiadiazole. researchgate.netacs.orgnih.gov

Table 1: Examples of Metal-Free Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

| Starting Aldehyde | Oxidizing Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | I2 | K2CO3 | DMF | 85 |

| 4-Chlorobenzaldehyde | I2 | K2CO3 | DMF | 92 |

| 2-Naphthaldehyde | I2 | Na2CO3 | Ethanol | 88 |

| 4-Methoxybenzaldehyde | TBHP | - | Ethanol | 78 |

This table is interactive. Click on the headers to sort the data.

Visible-light photocatalysis has also emerged as a powerful tool for the synthesis of 2-amino-1,3,4-thiadiazoles. researchgate.net These reactions are typically conducted at room temperature under aerobic conditions, using an organic dye as a photosensitizer. researchgate.net For instance, Eosin Y can be employed as a metal-free organophotocatalyst to promote the oxidative cyclization of thiosemicarbazones. uni-regensburg.dersc.orgrsc.orgresearchgate.net The reaction is initiated by the photoexcited catalyst, which triggers a single-electron transfer process, ultimately leading to the formation of the thiadiazole ring. researchgate.net This methodology is attractive due to its mild conditions and the use of visible light as a renewable energy source. researchgate.net A one-pot synthesis from aldehydes and thiosemicarbazides can be achieved using a photoredox catalyst like 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate (B81430) (TPP-TFB). researchgate.net

Table 2: Photocatalytic Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

| Starting Aldehyde | Photocatalyst | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|

| Various aromatic aldehydes | Eosin Y | DMF | Visible Light (LED) | Good to Excellent |

| Various aldehydes/hetero aldehydes | TPP-TFB | - | Visible Light | Good to Excellent researchgate.net |

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies for 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole scaffold, including 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole, offers a versatile platform for further chemical modifications. The presence of the reactive amino group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds with tailored properties. dovepress.comnih.gov

A common and straightforward derivatization strategy is the formation of Schiff bases . sphinxsai.comresearchgate.netijpcbs.com This involves the condensation of the primary amino group of the thiadiazole with various aldehydes or ketones. sphinxsai.comresearchgate.netijpcbs.com This reaction is typically acid-catalyzed and leads to the formation of an imine linkage (-N=CH-). The resulting Schiff bases can exhibit a broad spectrum of biological activities and serve as intermediates for the synthesis of other complex heterocyclic systems. dovepress.com

Acylation and sulfonylation reactions are also widely employed to modify the 2-amino group. Reaction with acyl chlorides, anhydrides, or carboxylic acids (often in the presence of a coupling agent) yields the corresponding amides. Similarly, treatment with sulfonyl chlorides in the presence of a base affords sulfonamides. These modifications can significantly alter the electronic and steric properties of the parent molecule, influencing its chemical and biological behavior.

Furthermore, the amino group can participate in diazotization reactions . asianpubs.org Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt. asianpubs.org This diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as coupling with activated aromatic compounds (e.g., phenols and naphthols) to form azo dyes. asianpubs.org

Table 3: Examples of Derivatization Reactions of 2-Amino-1,3,4-Thiadiazole Derivatives

| Starting 2-Amino-1,3,4-thiadiazole | Reagent | Reaction Type | Product Type |

|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic aldehyde | Condensation | Schiff Base sphinxsai.comresearchgate.net |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Acetyl chloride | Acylation | N-acetyl derivative |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Benzenesulfonyl chloride | Sulfonylation | N-benzenesulfonyl derivative |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | NaNO2, HCl then Naphthol | Diazotization/Azo coupling | Azo dye asianpubs.org |

This table is interactive. Click on the headers to sort the data.

Synthesis and Structural Elucidation of 2 Amino 5 2 Naphthyl 1,3,4 Thiadiazole and Its Analogs

Specific Synthetic Routes to 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole and Related Aryl/Naphthyl Derivatives

The most prevalent and straightforward method for the synthesis of 2-amino-5-aryl/naphthyl-1,3,4-thiadiazoles involves the oxidative cyclization of aryl or naphthyl aldehyde thiosemicarbazones. researchgate.netasianpubs.orgresearchgate.net This method is efficient and allows for the introduction of a wide variety of substituents on the C-5 position of the thiadiazole ring.

The general synthetic pathway commences with the condensation reaction between an appropriate aromatic or naphthyl aldehyde and thiosemicarbazide (B42300), typically in an alcoholic solvent, to form the corresponding thiosemicarbazone intermediate. sphinxsai.comraparinuni2024.org This intermediate is then subjected to oxidative cyclization to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole. Various oxidizing agents can be employed for this cyclization step, with ferric chloride (FeCl₃) being a commonly used reagent. researchgate.netasianpubs.org

An alternative one-pot synthesis approach involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus pentachloride. nih.govencyclopedia.pubgoogle.com This method circumvents the need for the isolation of the thiosemicarbazone intermediate, thereby simplifying the experimental procedure. nih.gov

The following table summarizes a typical synthetic route for 2-amino-5-aryl-1,3,4-thiadiazoles:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Aryl/Naphthyl aldehyde, Thiosemicarbazide | Ethanol, reflux | Aryl/Naphthyl aldehyde thiosemicarbazone |

| 2 | Aryl/Naphthyl aldehyde thiosemicarbazone | Ferric chloride (FeCl₃), Ethanol, reflux | 2-Amino-5-aryl/naphthyl-1,3,4-thiadiazole |

Synthesis of N-Substituted and C-5 Substituted Analogs of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

The versatility of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold allows for extensive chemical modifications at both the exocyclic amino group (N-substitution) and the C-5 position, which in this case is the naphthyl ring. These modifications are crucial for tuning the physicochemical and biological properties of the parent compound.

The primary amino group of 2-amino-5-aryl-1,3,4-thiadiazoles is a key site for derivatization. One of the most common modifications is the formation of Schiff bases through the condensation reaction with various aromatic aldehydes. researchgate.netsphinxsai.com This reaction is typically carried out by refluxing the 2-amino-5-aryl-1,3,4-thiadiazole with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. nih.gov

Another significant modification involves the acylation of the amino group. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. This can then be reacted with various secondary amines to produce a range of N-substituted acetamide (B32628) derivatives. researchgate.net

Modifications to the naphthyl ring at the C-5 position are achieved by starting with appropriately substituted naphthaldehydes or naphthoic acids in the initial synthesis. For example, to synthesize a hydroxy-substituted analog, a hydroxyl-naphthaldehyde would be used as the starting material in the reaction with thiosemicarbazide. nih.gov Similarly, bromo-substituted analogs can be prepared from bromo-naphthaldehydes.

The synthesis of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole has been reported, demonstrating the feasibility of introducing hydroxyl groups onto the naphthyl moiety. nih.gov These substitutions can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

The 2-amino-1,3,4-thiadiazole core can be incorporated into larger molecular frameworks to create hybrid compounds. This is often achieved by introducing a linker at the C-5 position or by modifying the exocyclic amino group. For example, a dihydropyrimidine (B8664642) moiety has been attached to the C-5 position of the thiadiazole ring. nih.gov

Another strategy involves creating bis-1,3,4-thiadiazole derivatives, where two thiadiazole rings are connected through a linker. Such compounds have been synthesized from dicarboxylic acids. nih.gov These linker strategies allow for the combination of the 2-amino-1,3,4-thiadiazole pharmacophore with other biologically active motifs, potentially leading to synergistic effects.

Synthesis of Glycosylated 2-Amino-1,3,4-Thiadiazole Derivatives

Glycosylation, the attachment of sugar moieties to a molecule, is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. Several approaches have been developed for the synthesis of glycosylated 2-amino-1,3,4-thiadiazole derivatives.

One method involves the synthesis of 1,3,4-thiadiazole (B1197879) thioglycosides. This can be achieved by the glycosylation of a 1,3,4-thiadiazole thiol compound. nih.gov Another approach is the synthesis of N-glycosides. For example, novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized starting from D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol. nih.govfrontiersin.org

The "click chemistry" approach, specifically the copper(I)-catalyzed 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, has also been employed to synthesize hybrid glycosides containing both 1,3,4-thiadiazole and 1,2,3-triazole rings. nih.gov This involves reacting an acetylenic derivative of the thiadiazole with a glycosyl azide. nih.gov

Transition Metal Complexation with 2-Amino-1,3,4-Thiadiazole Ligands

The 2-amino-1,3,4-thiadiazole scaffold contains multiple heteroatoms (nitrogen and sulfur) that can act as coordination sites for metal ions. This has led to the synthesis and characterization of numerous transition metal complexes with 2-amino-1,3,4-thiadiazole derivatives as ligands.

These complexes are typically prepared by reacting the 2-amino-5-substituted-1,3,4-thiadiazole ligand with a metal salt (e.g., chlorides, sulfates, or nitrates) in a suitable solvent. jmchemsci.comresearchgate.netnahrainuniv.edu.iq The resulting complexes often exhibit different geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and the ligand. jmchemsci.comresearchgate.net

Studies have shown that 2,5-diamino-1,3,4-thiadiazole (B1295027) can act as a tridentate neutral ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II) through the sulfur atom and the nitrogen atoms of the amino groups. nih.govnih.gov The complexation of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) has also been reported. nih.govnih.gov The formation of these metal complexes can significantly alter the biological properties of the parent ligand. nih.gov

The following table provides examples of synthesized metal complexes with 2-amino-1,3,4-thiadiazole derivatives:

| Ligand | Metal Ion | Resulting Complex Formula | Proposed Geometry |

| 5-((1H-indol-1-yl)methylthio)-N-(4-(dimethylamino)benzylidene)-1,3,4-thiadiazol-2-amine | Co(II), Ni(II), Cu(II), Pt(IV) | [M(L)Cl₂] | Octahedral |

| 5-((1H-indol-1-yl)methylthio)-N-(4-(dimethylamino)benzylidene)-1,3,4-thiadiazol-2-amine | Pd(II), Au(III) | [M(L)Cl₂] | Square Planar |

| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | [(ML₂)Cl₂] | Octahedral |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II) | CuL₂(OH)₂ | Octahedral |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Ni(II) | NiL₂Cl₂ | Octahedral |

Spectroscopic and Structural Characterization of 2 Amino 5 2 Naphthyl 1,3,4 Thiadiazole Compounds

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the naphthyl ring (around 3000-3100 cm⁻¹), the C=N stretching of the thiadiazole ring (approximately 1600-1650 cm⁻¹), and various C=C stretching vibrations from the aromatic naphthyl system (in the 1450-1600 cm⁻¹ range). The C-S bond within the thiadiazole ring would also exhibit characteristic vibrations, typically at lower wavenumbers. Without experimental data, a precise table of vibrational frequencies cannot be compiled.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole, the ¹H NMR spectrum would be expected to show a singlet for the amino (-NH₂) protons. The seven protons of the naphthyl ring would appear as a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton.

The ¹³C NMR spectrum would provide signals for each unique carbon atom. This would include two distinct signals for the carbon atoms of the thiadiazole ring (C2 and C5) and ten signals for the carbons of the naphthyl substituent. The chemical shifts of the thiadiazole carbons are typically found in the range of δ 150-170 ppm. A definitive assignment and table of chemical shifts require experimental spectra.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole (C₁₂H₉N₃S) is 227.0517. An experimental HRMS measurement would be needed to confirm this value. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass, and various fragment ions resulting from the cleavage of the molecule, which could help to confirm the connectivity of the naphthyl and thiadiazole rings.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is used to verify the empirical formula of a synthesized compound and assess its purity. For 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole (C₁₂H₉N₃S), the theoretical elemental composition is:

Carbon (C): 63.41%

Hydrogen (H): 3.99%

Nitrogen (N): 18.49%

Sulfur (S): 14.11%

Experimental values from a purified sample would need to be obtained and compared to these theoretical percentages to confirm the compound's identity and purity.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. If suitable crystals of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole could be grown, X-ray diffraction analysis would confirm the planarity of the thiadiazole ring, the connectivity to the naphthyl group at the 5-position, and the arrangement of the molecules in the crystal lattice. No published crystallographic data for this specific compound could be found.

Structure Activity Relationship Sar Analyses of 2 Amino 5 2 Naphthyl 1,3,4 Thiadiazole Derivatives

Impact of Naphthyl Ring Substitution on Biological Profiles

The naphthyl ring is a key structural feature, and its substitution pattern can profoundly affect the biological activity of 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole derivatives. The large, hydrophobic, and aromatic nature of the naphthyl moiety often facilitates crucial interactions with biological targets.

In the context of antimalarial drug design, the naphthyl ring is considered a fundamental scaffold for inhibitors of Plasmodium falciparum Dihydrofolate Reductase (PfDHFR). nih.gov It is understood to form significant π–π stacking interactions with amino acid residues within the active site of the enzyme. nih.gov The position of the linkage to the thiadiazole core and the presence of substituents on the naphthyl ring can modulate this binding affinity. For instance, studies on related naphthyl-bearing 1,3,4-thiadiazole (B1197879) acetamides have shown that the naphthyl moiety's interaction is critical for inhibitory action. nih.gov

Furthermore, the introduction of substituents onto the naphthyl ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological profile. A study by Dogan et al. on the antimicrobial activity of the closely related 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole highlights the role of such substitutions. The presence of a hydroxyl group on the naphthyl ring provides an additional site for hydrogen bonding, which can alter the compound's interaction with microbial targets. nih.gov While comprehensive SAR studies detailing a wide range of substituents on the 2-naphthyl ring of the parent compound are limited, the existing data underscores the importance of this moiety for biological activity.

Role of Amino Group Modifications on Therapeutic Efficacy

The amino group at the 2-position of the thiadiazole ring is a critical determinant of the molecule's therapeutic efficacy and offers a prime site for chemical modification. The presence of a free, unsubstituted amino group is often essential for certain biological activities. For example, in a series of 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole derivatives, the parent compound with a free amine (-NH2) exhibited the maximum antibacterial activity. nih.gov Subsequent substitution on this amino group led to a decrease in activity in the order of methyl > ethyl > phenyl, suggesting that both steric bulk and electronic effects at this position are significant. nih.gov

Conversely, in other contexts, derivatization of the amino group can enhance or confer new biological activities. In a study on 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives, various substitutions on the amino group were explored to gauge their impact on antimicrobial properties. nih.gov The findings indicated that different substituents could modulate the spectrum and potency of the antimicrobial action. For instance, the derivative with a p-chlorophenyl substituent on the amino group displayed marginal activity against S. aureus. nih.gov

SAR studies on other 2-amino-1,3,4-thiadiazole (B1665364) series have shown that introducing electron-withdrawing groups, such as fluorine or trifluoromethyl, to an N-aryl substituent can enhance antiviral activity against HIV-1. mdpi.com This suggests that the electronic properties of the substituent on the amino group play a vital role in the interaction with viral enzymes like reverse transcriptase. mdpi.com

| Parent Scaffold | Amino Group Substituent (R) | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | -H | Baseline activity | nih.gov |

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | p-chlorophenyl | Marginally active against S. aureus (MIC = 62.5 µg/mL) | nih.gov |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -H | Maximum antibacterial activity | nih.gov |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -Methyl | Decreased activity | nih.gov |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -Ethyl | Further decreased activity | nih.gov |

| 2-Amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | -Phenyl | Least activity in the series | nih.gov |

Influence of Substituents at the Thiadiazole Core on Biological Potency

SAR studies on various 2-amino-1,3,4-thiadiazole derivatives reveal that the efficacy against cancer cells is often enhanced by the presence of an aromatic ring at the 5-position. mdpi.com The specific chemical nature and position of substituents on this aryl ring further modulate the anticancer effect. mdpi.com For instance, replacing the naphthyl group with other aryl moieties, such as phenyl rings bearing electron-withdrawing groups like chloro, methoxy, or nitro groups, has been shown to result in potent anticancer activity in other series. nih.gov

Correlation between Molecular Structure and Observed Biological Activity

The biological activity of 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole derivatives is a composite outcome of their structural and electronic features. A clear correlation exists between the molecular architecture and the observed therapeutic effects.

Aromatic and Hydrophobic Interactions : The bulky, hydrophobic 2-naphthyl group at the 5-position is strongly correlated with activities that involve binding to hydrophobic pockets in enzymes or receptors. Its ability to engage in π-π stacking is particularly important for antimalarial activity by targeting PfDHFR. nih.gov

Hydrogen Bonding Capability : The 2-amino group is a key hydrogen bond donor. An unsubstituted amino group often provides optimal interaction for antibacterial effects. nih.gov Modifications that alter this hydrogen-bonding capacity, either by adding steric hindrance or by changing the electronic nature of the nitrogen atom, directly impact efficacy.

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups on either the naphthyl ring or on an N-aryl substituent at the amino position can significantly alter the molecule's charge distribution. For instance, electron-withdrawing groups on an N-phenyl ring have been shown to enhance anti-HIV activity, suggesting that a more electron-poor region is favorable for binding to the non-nucleoside inhibitor binding site of reverse transcriptase. mdpi.com Similarly, substitutions on a 5-position aryl ring with chloro and nitro groups have been found to yield better anticancer activity. nih.gov

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For 2-amino-1,3,4-thiadiazole derivatives, these models help in understanding the key interactions with their biological targets and guide the design of new, more potent analogs.

A typical pharmacophore model for this class of compounds would include features derived from its core structure:

Aromatic Ring (AR) : Representing the naphthyl group, crucial for hydrophobic and π-π interactions.

Hydrogen Bond Donor (HBD) : Corresponding to the 2-amino group.

Hydrogen Bond Acceptor (HBA) : The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors.

A study focused on identifying 1,3,4-thiadiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy, illustrates this approach. nih.gov A ligand-based pharmacophore model was constructed, identifying key features necessary for binding. Such models typically include aromatic centers, hydrophobic regions, and hydrogen bond donors/acceptors. nih.gov By screening databases of chemical compounds against this pharmacophore model, researchers can identify novel hits that possess the desired structural features for potent biological activity. This in silico approach significantly accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and biological testing. nih.gov

Computational and In Silico Modeling Studies on 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational chemistry and in silico modeling studies focused solely on the compound 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole are not available in the public domain.

The requested detailed analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, tautomeric equilibrium studies, and molecular docking simulations, have been performed on various other derivatives of the 2-amino-1,3,4-thiadiazole scaffold. These studies investigate how different substituents at the 5-position influence the electronic, structural, and biological properties of the core molecule.

For instance, research is available for analogues such as 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole sapub.org, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) nih.gov, and other substituted versions. researchgate.netnih.gov These studies provide valuable insights into the structure-activity relationships within this class of compounds.

However, without specific research dedicated to the 2-naphthyl substituted derivative, it is not possible to generate a scientifically accurate and validated article on its computational chemistry profile as per the requested outline. The unique electronic and steric properties of the bulky naphthyl group would significantly influence all the computational parameters in a way that cannot be accurately extrapolated from studies on other derivatives.

Therefore, the content for the following sections cannot be provided:

Computational Chemistry and in Silico Modeling Studies7.1. Quantum Chemical Calculations7.1.1. Density Functional Theory Dft for Geometry Optimization and Electronic Structure Analysis7.1.2. Frontier Molecular Orbital Homo Lumo Analysis7.1.3. Molecular Electrostatic Potential Mep Mapping7.1.4. Natural Bond Orbital Nbo Analysis7.1.5. Tautomeric Equilibrium and Thermodynamic Stability Studies7.2. Molecular Docking Simulations

Further experimental and computational research is required to elucidate the specific properties of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the computational chemistry and in silico modeling of the compound 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole to fulfill the detailed requirements of the requested article.

The provided outline specifies an in-depth analysis of this particular molecule, including:

Prediction of Ligand-Target Protein Interactions

Elucidation of Binding Modes and Affinities

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

In Silico Prediction of Pharmacokinetic Profiles (ADME)

While extensive research exists on the computational analysis of the broader 1,3,4-thiadiazole (B1197879) class of compounds, the search did not yield specific molecular docking, molecular dynamics, or ADME/pharmacokinetic simulation studies focused exclusively on the 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole structure.

General studies on related thiadiazole derivatives have explored their potential interactions with various biological targets, but this information does not directly apply to the specific naphthyl-substituted compound and would fall outside the strict scope of the requested article. Therefore, constructing a scientifically accurate and detailed article that adheres to the provided outline for 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole is not possible with the currently available information.

Future Perspectives and Research Directions for 2 Amino 5 2 Naphthyl 1,3,4 Thiadiazole Research

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The development of sustainable chemical processes is a paramount goal in modern pharmaceutical research. Future efforts in the synthesis of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole will likely focus on "green chemistry" principles to improve efficiency, reduce waste, and eliminate hazardous reagents. nanobioletters.com Traditional methods for synthesizing 1,3,4-thiadiazoles often involve corrosive reagents like phosphorus oxychloride or strong acids. rsc.orgmdpi.com

Emerging eco-friendly alternatives that warrant further exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve product yields compared to conventional heating methods. nanobioletters.comsbq.org.br

Ultrasonication: The use of ultrasound as an energy source can enhance reaction rates and efficiency, often under milder conditions. nanobioletters.comsbq.org.br

Solvent-Free Reactions: "Grinding" or solid-state synthesis is an economical and environmentally friendly method that avoids the use of potentially toxic organic solvents. researchgate.net

Novel Catalysts and Reagents: The investigation of less toxic and more efficient cyclizing agents, such as polyphosphate ester (PPE), presents a promising alternative to hazardous chemicals like POCl3 or SOCl2. mdpi.com

A comparative overview of these synthetic approaches highlights the potential benefits of adopting greener methodologies.

| Method | Typical Reaction Time | Yield Range | Key Advantages |

| Conventional Heating | Several hours | Variable | Well-established protocols |

| Microwave Irradiation | 3-10 minutes | 85-90% | Rapid, high yield, energy efficient nanobioletters.comsbq.org.br |

| Ultrasonication | 3-10 minutes | 75-80% | Efficient, operates at lower temperatures nanobioletters.comsbq.org.br |

| Grinding (Solvent-Free) | Short | High | Economical, no organic solvents, simple researchgate.net |

| PPE-Mediated Synthesis | Variable | Good | Avoids toxic and corrosive reagents mdpi.com |

Future research should focus on adapting these green techniques for the specific synthesis of 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole, optimizing conditions to maximize yield and purity while minimizing environmental impact.

Design and Synthesis of Multifunctional Hybrid Compounds

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores into a single molecule, is a powerful tool for developing novel therapeutic agents. This approach can lead to compounds with multiple mechanisms of action, improved potency, and the potential to overcome drug resistance. The 2-amino-1,3,4-thiadiazole (B1665364) nucleus is an excellent scaffold for creating such hybrids. nih.gov

Future research should explore the synthesis of hybrid molecules incorporating the 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole core with other biologically active heterocyclic rings. Potential heterocyclic partners include:

Imidazole and Thiazole: Known to possess significant biological activities, these rings can be combined with the thiadiazole moiety to create novel anticancer agents. researchgate.net

1,2,4-Triazole and 1,3,4-Oxadiazole (B1194373): The creation of hybrid structures containing these rings has yielded compounds with promising antimicrobial and antiproliferative activities. nih.gov

Sulfonamides: The combination of the thiadiazole ring with a sulfonamide moiety has been shown to produce compounds with broad-spectrum antimicrobial activity. nih.gov

The design of these hybrids can generate multifunctional compounds that target different pathways involved in a disease, offering a promising strategy for treating complex conditions like cancer and infectious diseases.

Advanced Mechanistic Investigations on Biological Targets

While numerous studies have demonstrated the broad biological activities of thiadiazole derivatives, a deeper understanding of their molecular mechanisms of action is crucial for rational drug design. wisdomlib.orgresearchgate.netnih.gov For 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole, the naphthyl group's ability to interact with biomolecules like DNA makes this an especially important area of investigation. nih.gov

Future mechanistic studies should focus on:

DNA Interaction Analysis: Investigating the specific mode of DNA binding is critical. Techniques such as UV-Vis titration, circular dichroism, and viscosity measurements can elucidate whether a compound acts as a DNA intercalator, a groove binder, or both. The additional naphthyl group in some derivatives has been shown to enhance DNA binding affinity, a phenomenon that warrants further exploration. nih.gov

Enzyme Inhibition Assays: Many thiadiazole derivatives exert their effects by inhibiting specific enzymes. Key targets for future investigation include Dihydrofolate Reductase (DHFR) in parasites, which is crucial for their survival, as well as human enzymes like carbonic anhydrase and cyclooxygenase (COX), which are implicated in various diseases. nih.govnih.govmdpi.com

Cellular Pathway Analysis: Techniques such as ELISA assays can be used to determine how these compounds affect specific cellular signaling pathways and biomarkers, for instance, by measuring the inhibition of proteins like Interleukin-6 (IL-6) and COX-2 in cancer cell lines. researchgate.net

These advanced studies will provide detailed insights into the structure-activity relationships (SAR) and guide the optimization of lead compounds for improved efficacy and selectivity.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Thiadiazole Derivatives

The traditional drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid analysis of vast datasets to predict the properties and activities of new chemical entities. nih.govijettjournal.org These computational tools can significantly accelerate the discovery and optimization of novel 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole derivatives.

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that predict the biological activity of novel thiadiazole derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test. nih.gov

Predictive Modeling of Molecular Properties: Neural networks, such as graph neural networks, can predict the physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds. astrazeneca.com This allows researchers to filter out molecules with poor drug-like properties early in the discovery process.

Virtual Screening and Target Identification: AI can screen large virtual libraries of thiadiazole derivatives against biological targets to identify potential hits, reducing the time and cost associated with high-throughput screening. nih.govfrontiersin.org

By integrating AI and ML into the research pipeline, scientists can more efficiently design, screen, and develop new thiadiazole-based drugs with improved therapeutic potential. astrazeneca.com

Development of Naphthyl-Thiadiazole Conjugates with Other Pharmacologically Active Moieties

Building on the concept of hybrid molecules, another promising direction is the development of conjugates where the 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole scaffold is linked to another known pharmacologically active moiety. This strategy aims to create synergistic effects or multi-target drugs.

A notable example involves linking a naphthyl-bearing 1,3,4-thiadiazole (B1197879) pharmacophore with substituted secondary amine conjugates through a flexible acetamide (B32628) linker. nih.gov This approach was successfully used to create novel agents targeting the folate pathway in parasites, demonstrating potential for antimalarial and antileishmanial activity. nih.gov

Future research can expand on this by conjugating the 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole core with a variety of other active moieties, such as:

Non-steroidal anti-inflammatory drugs (NSAIDs): To create compounds with dual anti-inflammatory and antimicrobial or anticancer activity.

Known antimicrobial agents: To potentially overcome resistance mechanisms by targeting multiple bacterial or fungal pathways simultaneously.

Kinase inhibitors: To develop targeted anticancer agents that combine the DNA-interacting properties of the naphthyl-thiadiazole with specific enzyme inhibition.

This modular approach to drug design opens up vast possibilities for creating novel, highly effective therapeutic agents based on the versatile 2-Amino-5-(2-naphthyl)-1,3,4-thiadiazole structure.

Q & A

Basic: What are the optimal synthetic routes for 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole?

Methodological Answer:

The synthesis typically involves cyclization of thiosemicarbazide derivatives with a naphthyl-substituted carbonyl precursor. A common approach includes:

- Reacting 2-naphthyl carbonyl chloride with thiosemicarbazide under acidic conditions (e.g., HCl or H₂SO₄) to form a thiosemicarbazone intermediate.

- Cyclization via refluxing in a polar solvent (e.g., ethanol or acetic acid) to yield the thiadiazole core. Acetic anhydride may be used to acylate the amino group post-cyclization if required, as seen in analogous phenyl-substituted derivatives .

- Purification via recrystallization or chromatography. Computational studies (DFT/B3LYP) on similar compounds suggest multi-stage mechanisms with activation barriers influenced by substituent electronic effects, guiding optimization of reaction conditions .

Basic: What spectroscopic and chromatographic methods confirm the structure and purity of 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole?

Methodological Answer:

- 1H/13C NMR : Key signals include the amino proton (δ ~5.5-6.5 ppm, broad) and aromatic protons from the naphthyl group (δ ~7.2-8.5 ppm). Thiadiazole ring carbons appear at δ ~155-165 ppm .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular ion peaks (e.g., [M+H]+) and purity (>95%) .

- X-ray Crystallography : Used to resolve bond lengths and angles, particularly the planarity of the thiadiazole ring and naphthyl substituent orientation, as demonstrated for structurally related compounds .

Basic: What biochemical applications have been explored for 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole derivatives?

Methodological Answer:

- Enzyme Inhibition : The compound’s thiadiazole core and naphthyl group may interact with enzyme active sites. For example, phenyl-substituted analogs inhibit Mycobacterium tuberculosis H37Rv (MIC ~6.25 µg/mL) via interactions with mycobacterial enzymes, validated using radiometric BACTEC 460 assays .

- Antiproliferative Activity : Derivatives with electron-withdrawing substituents show activity against cancer cell lines (e.g., IC₅₀ ~10 µM in leukemia cells). Activity correlates with phospholipophilicity (IAM HPLC) and partial atomic charges, as shown in QSAR models .

- Fluorescent Probes : Similar 1,3,4-thiadiazoles exhibit pH-dependent dual fluorescence in liposomal systems, enabling applications as molecular probes in membrane studies .

Advanced: How can computational methods elucidate the electronic structure and reactivity of 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(2d2p) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites. Comparative studies on methyl- or bromo-substituted analogs reveal substituent effects on tautomer stability and reaction pathways .

- Molecular Docking : Dock the compound into protein targets (e.g., Bcl-2 for anticancer activity) using AutoDock Vina. Key interactions include π-π stacking with the naphthyl group and hydrogen bonding via the amino group .

- Solvent Effects : PCM models simulate solvent interactions, explaining spectral shifts in different solvents (e.g., DMSO vs. water) .

Advanced: How to resolve contradictions in spectral data (e.g., fluorescence quenching) for 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole?

Methodological Answer:

- Aggregation Studies : Use dynamic light scattering (DLS) and fluorescence lifetime imaging (FLIM) to assess aggregation in liposomal or micellar systems. For example, phenyl-substituted analogs show quenching due to π-π stacking, reversible with surfactant addition .

- pH Titration : Monitor fluorescence intensity across pH 2–12. Protonation of the amino group (pKa ~4–6) or deprotonation of hydroxyl substituents (if present) alters emission profiles .

- Theoretical Modeling : TD-DFT calculations correlate experimental spectra with excited-state transitions, identifying charge-transfer states or intramolecular proton transfer .

Advanced: What strategies optimize structure-activity relationships (SAR) for 2-amino-5-(2-naphthyl)-1,3,4-thiadiazole in drug design?

Methodological Answer:

- QSAR Models : Use MLR analysis on descriptors like logP (RP-8 OPLC), polar surface area, and Hammett constants. For antiproliferative activity, phospholipophilicity (IAM HPLC) and electron-withdrawing substituents enhance potency .

- Pharmacophore Mapping : Identify critical features (e.g., amino group, naphthyl hydrophobicity) using ETM or neural networks. Anti-tubercular analogs require a planar thiadiazole ring and halogenated phenyl groups for target binding .

- Bioisosteric Replacement : Replace the naphthyl group with heterocycles (e.g., furyl or pyridinyl) to modulate solubility and target affinity, guided by synthetic protocols for nitro-furyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.